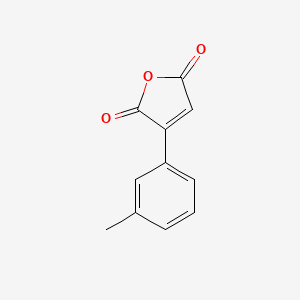
methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and methyl groups, and an ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate typically involves the reaction of 4-chloro-2,6-dimethyl-5-pyrimidinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 4-chloro-2,6-dimethyl-5-pyrimidinecarboxylic acid.
Reduction: Methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)-methanol.
Substitution: 4-amino-2,6-dimethyl-5-pyrimidinyl acetate or 4-thio-2,6-dimethyl-5-pyrimidinyl acetate.
Wissenschaftliche Forschungsanwendungen
methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active pyrimidine derivative, which can then interact with enzymes or receptors in biological systems. The chlorine and methyl substitutions on the pyrimidine ring influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Methyl (4-chloro-5-pyrimidinyl)-acetate: Lacks the additional methyl groups on the pyrimidine ring.
Methyl (2,6-dimethyl-5-pyrimidinyl)-acetate: Does not have the chlorine substitution.
Ethyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)-acetate: Has an ethyl ester instead of a methyl ester.
Uniqueness: methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate is unique due to the specific combination of chlorine and methyl substitutions on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H11ClN2O2 |
|---|---|
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
methyl 2-(4-chloro-2,6-dimethylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-5-7(4-8(13)14-3)9(10)12-6(2)11-5/h4H2,1-3H3 |
InChI-Schlüssel |
KWIHONIHYVVPKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)C)Cl)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,4S,5R)-2-(Acetyloxy)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-[2-(triethylsilyl)ethynyl]oxolan-3-YL acetate](/img/structure/B8276403.png)







![2-chloro-7-pyridin-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8276461.png)


